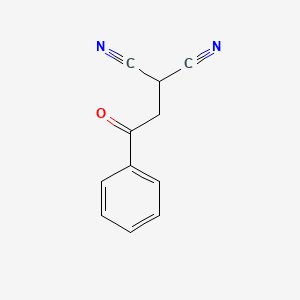

2-Phenacylpropanedinitrile

Description

BenchChem offers high-quality 2-Phenacylpropanedinitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenacylpropanedinitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-phenacylpropanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c12-7-9(8-13)6-11(14)10-4-2-1-3-5-10/h1-5,9H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBGMYNEAJGTIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Phenacylpropanedinitrile: A Strategic Synthon for Heterocyclic Architecture

Content Type: Technical Whitepaper & Operational Guide Subject: 2-Phenacylpropanedinitrile (CAS: 14476-72-3) Audience: Synthetic Organic Chemists, Medicinal Chemists, and Process Development Scientists.

Executive Summary

2-Phenacylpropanedinitrile (also known as phenacylmalononitrile or 2-(2-oxo-2-phenylethyl)malononitrile) represents a "privileged scaffold" in modern organic synthesis. Characterized by a high density of reactive sites—a ketone carbonyl, two nitrile groups, and a highly acidic methine proton—it serves as a linchpin intermediate for the divergent synthesis of bioactive heterocycles.

This guide provides a rigorous technical analysis of its synthesis, mechanistic behavior, and application in constructing complex pharmacophores (pyrroles, pyridazines, and cyclopentenes). It is designed to move beyond basic literature reporting, offering operational protocols validated by reaction kinetics and thermodynamic principles.

Chemical Identity & Physicochemical Profile[1][2]

| Property | Specification |

| IUPAC Name | 2-(2-Oxo-2-phenylethyl)propanedinitrile |

| Common Synonyms | Phenacylmalononitrile; |

| CAS Registry Number | 14476-72-3 |

| Molecular Formula | |

| Molecular Weight | 184.19 g/mol |

| Physical State | Solid (crystalline) |

| Key Functional Groups | |

| Acidity ( | ~11 (Active methine proton) |

Structural Significance

The molecule's utility stems from its ambiphilic nature . The methylene group (

Synthesis Protocol: The Alkylation of Malononitrile

The most robust route to 2-phenacylpropanedinitrile is the base-catalyzed

Reaction Mechanism

The reaction proceeds via the formation of a malononitrile carbanion, which attacks the

Figure 1: Mechanistic pathway for the synthesis of 2-phenacylpropanedinitrile.

Validated Experimental Protocol

Objective: Synthesis of 2-phenacylpropanedinitrile on a 10 mmol scale.

Reagents:

-

Malononitrile (10 mmol, 0.66 g)

-

Phenacyl bromide (10 mmol, 1.99 g)

-

Base: Sodium ethoxide (NaOEt) or Triethylamine (

) -

Solvent: Ethanol (EtOH) or Acetonitrile (

)

Step-by-Step Methodology:

-

Preparation: Dissolve malononitrile (1.0 eq) in anhydrous ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Activation: Add the base (1.0 eq) dropwise at

. Stir for 15 minutes to ensure complete formation of the malononitrile salt. Critical Control Point: Maintain low temperature to prevent oligomerization of malononitrile. -

Alkylation: Add a solution of phenacyl bromide (1.0 eq) in ethanol dropwise over 20 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Eluent: EtOAc/Hexane 3:7).

-

Workup: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a solid.

-

Purification: Filter the precipitate. Recrystallize from ethanol to yield pure crystals.

-

Expected Yield: 75–85%

-

Appearance: White to pale yellow crystals.

-

Divergent Reactivity & Applications[4]

The core value of 2-phenacylpropanedinitrile lies in its ability to undergo cyclocondensation reactions. It serves as a precursor for three major classes of heterocycles: Pyridazines, Pyrroles, and Cyclopentenes.

Strategic Pathways

Figure 2: Divergent synthetic pathways originating from the phenacylmalononitrile scaffold.

Key Transformations

A. Synthesis of Pyridazines and Pyrazoles

Reaction with hydrazine hydrate is pH and temperature-dependent.

-

Condition A (Room Temp): Favors the formation of dihydropyridazines.

-

Condition B (Reflux): Can lead to rearrangement or oxidation to fully aromatic pyridazines or pyrazolo[1,5-a]pyrimidines when reacted with bifunctional electrophiles.

-

Mechanism:[2] Initial attack of hydrazine nitrogen on the ketone carbonyl, followed by intramolecular attack on a nitrile group.

B. Synthesis of Cyclopentenes (The Domino Reaction)

In the presence of bases like DABCO or TBAB, 2-phenacylpropanedinitrile reacts with electron-deficient alkynes (e.g., dialkyl but-2-ynedioates).

-

Mechanism:[2] A cascade sequence involving Michael addition followed by intramolecular cyclization.

-

Utility: Creates highly functionalized carbocycles with quaternary centers, difficult to access via other methods.

C. Synthesis of Pyrroles via Enaminones

Reacting the core scaffold with DMF-DMA yields an enaminone intermediate.[3][4] Subsequent treatment with amines or ammonium acetate effects cyclization to pyrroles.

-

Significance: Pyrroles are fundamental units in heme, chlorophyll, and numerous pharmaceuticals (e.g., Atorvastatin).

Biological Potential & Drug Development Context[6][9]

While 2-phenacylpropanedinitrile is an intermediate, its derivatives exhibit significant bioactivity. Researchers utilize this scaffold to generate libraries for High-Throughput Screening (HTS).

| Derivative Class | Target/Activity | Mechanism of Action |

| Phenacyl-pyrroles | Cytotoxicity (Leukemia L1210, P388) | Inhibition of DNA/protein synthesis; interference with DNA polymerases.[5] |

| Aminopyridazines | Antimicrobial / Antifungal | Disruption of cell wall synthesis or metabolic pathways in pathogens. |

| Pyran derivatives | Anticancer | Potential tubulin polymerization inhibitors (analogous to combretastatins). |

Note for Medicinal Chemists: The gem-dinitrile moiety in the parent molecule can serve as a metabolic "soft spot" or a bioisostere for carbonyls in the final derivatives, depending on whether it is retained or hydrolyzed.

Safety & Handling Protocols

Hazard Classification:

-

Acute Toxicity: Nitrile compounds are generally toxic by ingestion and inhalation.

-

Lachrymator: The precursor, phenacyl bromide, is a potent lachrymator (tear gas agent). Residual traces may be present.

-

Irritant: Causes skin and eye irritation.

Operational Safety:

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended when handling phenacyl bromide), safety goggles, and lab coat.

-

Waste Disposal: Aqueous waste containing cyanides/nitriles must be treated with bleach (sodium hypochlorite) to oxidize cyanides before disposal, adhering to local environmental regulations.

References

-

BenchChem. 2-(2-Oxo-2-phenylethyl)malononitrile | 14476-72-3. Retrieved from

-

National Institutes of Health (NIH). Molecular diversity of the base-promoted reaction of phenacylmalononitriles with dialkyl but-2-ynedioates. Retrieved from

-

ChemicalBook. 2-(2-OXO-2-PHENYLETHYL)MALONONITRILE Properties and CAS Data. Retrieved from

-

Bentham Science. Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines. Retrieved from

-

ResearchGate. The Reaction of Phenacyl Malononitrile with Hydrazines: Synthesis of New Pyridazinones. Retrieved from

Sources

- 1. 2-(2-OXO-2-PHENYLETHYL)MALONONITRILE | 14476-72-3 | Benchchem [benchchem.com]

- 2. Pseudo-multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02746E [pubs.rsc.org]

- 3. jjees.hu.edu.jo [jjees.hu.edu.jo]

- 4. Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and cytotoxicity of substituted ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the reactivity of the phenacyl group in dinitriles

Executive Summary

The integration of the phenacyl group (2-oxo-2-phenylethyl) into dinitrile scaffolds (most notably malononitrile) creates a highly versatile synthon: phenacylmalononitrile . This molecular architecture combines a hard electrophilic center (carbonyl), a soft nucleophilic center (active methine), and latent electrophiles (cyano groups).

This guide dissects the reactivity profile of phenacylmalononitriles, providing researchers with a roadmap for exploiting this moiety in the synthesis of bioactive heterocycles such as pyrroles, pyridazines, and functionalized cyclopentenes. We move beyond simple reaction listing to explore the electronic push-pull mechanisms that drive these transformations.

The Chemical Architecture

To understand the reactivity, one must analyze the electronic environment of the phenacylmalononitrile core (

Electronic Distribution

The molecule possesses three distinct reactive sites activated by the synergy between the phenacyl ketone and the dinitrile functionality:

-

The Active Methine/Methylene Bridge: The proton between the dinitrile and the phenacyl group is hyper-acidic (

) due to the combined electron-withdrawing inductive effect (-I) and mesomeric stabilization of the resulting carbanion by the carbonyl and two cyano groups. -

The Phenacyl Carbonyl: Acts as an internal electrophile for cyclization. It is less reactive than an aldehyde but sufficiently polarized for intramolecular nucleophilic attack by amines or hydrazines.

-

The Cyano Groups: susceptible to nucleophilic attack (Pinner reaction) or cycloaddition, often serving as the "closure" point for heterocyclic ring formation.

Mechanistic Pathways & Transformations[1]

The reactivity of the phenacyl group in dinitriles is best categorized by the reagent class it encounters.

Pathway A: Reaction with Hydrazines (Pyridazine Synthesis)

The reaction with hydrazine hydrate is a classic example of the 1,4-binucleophile attacking the 1,4-electrophile system of phenacylmalononitrile.

-

Mechanism:

-

Condensation: The terminal nitrogen of hydrazine attacks the phenacyl ketone (hard nucleophile-hard electrophile interaction) to form a hydrazone intermediate.

-

Cyclization: The second nitrogen atom attacks one of the nitrile carbons.

-

Tautomerization: Rapid rearrangement leads to the stable amino-pyridazine or dihydropyridazine scaffold.

-

Pathway B: Reaction with DMF-DMA (Enaminone Formation)

Dimethylformamide dimethyl acetal (DMF-DMA) reacts exclusively with the acidic methylene protons.

-

Mechanism:

-

DMF-DMA acts as a carbon source and base.

-

Formation of an enaminone intermediate (

). -

This intermediate is a "push-pull" alkene, highly reactive toward secondary nucleophiles for constructing fused ring systems like pyrrolo[2,3-d]pyrimidines.

-

Pathway C: Multicomponent Cycloadditions (Cyclopentene Synthesis)

In the presence of dialkyl acetylenedicarboxylates (DEAD/DMAD) and a base (e.g.,

-

Mechanism:

-

Michael Addition: The deprotonated phenacylmalononitrile attacks the alkyne.

-

Intramolecular Cyclization: The resulting anion attacks the phenacyl carbonyl (aldol-type closure).

-

Elimination/Rearrangement: Depending on conditions, this yields highly functionalized cyclopentenes.

-

Visualization: Divergent Synthesis Map

The following diagram illustrates the divergent reactivity of phenacylmalononitrile based on the coreactant.

Caption: Divergent synthetic pathways originating from the phenacylmalononitrile core.

Experimental Protocols

Synthesis of Phenacylmalononitrile (The Precursor)

A robust, scalable method using mild basic conditions.

Reagents:

-

Phenacyl bromide (10 mmol)

-

Malononitrile (10 mmol)

-

Potassium hydroxide (KOH) or Triethylamine (

) -

Ethanol (EtOH)

Protocol:

-

Dissolution: Dissolve 0.66 g (10 mmol) of malononitrile in 20 mL of ethanol.

-

Activation: Add 10 mmol of base (KOH pellets dissolved in min. water or

) dropwise with stirring. The solution may warm slightly. -

Addition: Slowly add a solution of phenacyl bromide (1.99 g, 10 mmol) in 10 mL ethanol over 15 minutes.

-

Note: Slow addition prevents double alkylation.

-

-

Reaction: Stir at room temperature for 2–3 hours. A solid precipitate usually forms.

-

Work-up: Pour the mixture into 100 mL of ice-cold water. Acidify slightly with dilute HCl (pH ~5) to ensure protonation of the enolate.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

-

Expected Yield: 75–85%

-

Appearance: Pale yellow crystals.

-

Synthesis of 3-Amino-4-cyano-6-phenylpyridazine

Validating the carbonyl-nitrile cyclization pathway.

Protocol:

-

Mixing: Dissolve 1.84 g (10 mmol) of Phenacylmalononitrile in 30 mL of ethanol.

-

Reagent Addition: Add 0.5 mL (10 mmol) of hydrazine hydrate (80%).

-

Reflux: Heat the mixture to reflux for 3–4 hours. The color typically deepens.

-

Isolation: Cool to room temperature. The product often crystallizes directly. If not, reduce solvent volume by 50% under vacuum.

-

Purification: Recrystallize from dioxane/ethanol.

Data Summary: Comparative Reactivity

The following table summarizes the reactivity of phenacylmalononitrile with various electrophiles/nucleophiles based on recent literature.

| Co-Reactant | Catalyst/Conditions | Primary Product | Yield Range | Mechanism Type |

| Hydrazine Hydrate | EtOH, Reflux | Aminopyridazine | 80–92% | Cyclocondensation |

| DMF-DMA | Xylene, Reflux | Enaminone | 70–85% | Condensation |

| Aryl Aldehydes | Piperidine, EtOH | Knoevenagel Adduct | 65–80% | Knoevenagel |

| Dialkyl Acetylenedicarboxylate | Functionalized Cyclopentene | 60–85% | [3+2] Cycloaddition | |

| Elemental Sulfur | Morpholine (Gewald) | 2-Aminothiophene deriv. | 50–70% | Gewald Reaction |

References

-

Mohammadpoor-Baltork, I., et al. (2021). Recent Developments on Five-Component Reactions. Molecules. Link

-

Abdelrazek, F. M., et al. (2008).[1] Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines. Heterocycles. Link

-

Shi, F., et al. (2012). Molecular diversity of the base-promoted reaction of phenacylmalononitriles with dialkyl but-2-ynedioates. Beilstein Journal of Organic Chemistry. Link

-

Sanaeishoar, T., et al. (2015).[2] Synthesis of functionalized imidazo-[1,2-a]pyridines via the reaction of 2-aminopyridines, aromatic aldehydes and phenacyl bromides. RSC Advances. Link

-

Putra, A. E., et al. (2023). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ResearchGate. Link

Sources

Methodological & Application

Application Note: Selective Synthesis of 2-Phenacylpropanedinitrile

Executive Summary

This application note details a robust protocol for the synthesis of 2-phenacylpropanedinitrile (also known as phenacylmalononitrile) via the C-alkylation of malononitrile with phenacyl bromide. While classic methods utilize strong alkoxide bases (e.g., sodium ethoxide), this guide prioritizes a mild base-mediated protocol using potassium carbonate (

Target Audience: Medicinal Chemists, Process Development Scientists.

Scientific Background & Mechanism[1]

The Challenge of Selectivity

The reaction involves the nucleophilic substitution (

-

Acidity: Malononitrile (

) is significantly more acidic than the product ( -

Ambident Nucleophile: The enolate can attack via Carbon (desired) or Oxygen (undesired), though malononitrile enolates are "soft" nucleophiles and strongly prefer C-alkylation.

-

Side Reactions: Strong bases can trigger the Darzens reaction, cyclizing the intermediate into an epoxide rather than the desired open-chain ketone [1].

Reaction Mechanism

The reaction proceeds via the generation of a malononitrile enolate, followed by nucleophilic attack on the

Figure 1: Mechanistic pathway for the C-alkylation of malononitrile. The dashed line represents the competitive dialkylation pathway.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| Phenacyl Bromide | Substrate | 1.0 | Lachrymator ; Handle in fume hood. |

| Malononitrile | Reagent | 1.1 - 1.2 | Slight excess suppresses dialkylation. |

| Potassium Carbonate | Base | 1.5 | Anhydrous, granular or powder. |

| Acetone | Solvent | N/A | Dry (ACS Grade). |

| Potassium Iodide | Catalyst | 0.1 | Optional; accelerates reaction via Finkelstein. |

Step-by-Step Procedure (Method A: Mild Base)

This method is preferred over Sodium Ethoxide (Method B) due to higher functional group tolerance and operational simplicity [2].

Step 1: Enolate Generation

-

Charge a round-bottom flask with Malononitrile (1.2 equiv) and anhydrous Acetone (10 mL per gram of substrate).

-

Add anhydrous Potassium Carbonate (

, 1.5 equiv). -

Stir at room temperature (RT) for 15 minutes. The mixture will remain a suspension.

Step 2: Controlled Addition (Critical Control Point) 4. Dissolve Phenacyl Bromide (1.0 equiv) in a minimal amount of acetone. 5. Add the phenacyl bromide solution dropwise to the reaction mixture over 30–60 minutes.

- Why? Keeping the concentration of electrophile low relative to the malononitrile enolate prevents the product (which is also acidic) from reacting with a second equivalent of bromide.

Step 3: Reaction & Monitoring 6. Stir the reaction at RT for 4–6 hours. 7. Monitor via TLC (Eluent: 20% EtOAc in Hexanes).

- Starting Material (

- Product (

Step 4: Workup & Purification

8. Filter off the solid inorganic salts (

Method Comparison

| Parameter | Method A ( | Method B (NaOEt/EtOH) |

| Reaction Rate | Moderate (4-6 h) | Fast (<1 h) |

| Selectivity | High (Mono-alkylation favored) | Low (Risk of Dialkylation/Epoxide) |

| Moisture Sensitivity | Moderate | High (Strictly Anhydrous req.) |

| Workup | Filtration + Evaporation | Neutralization + Extraction |

Quality Control & Troubleshooting

Analytical Specifications

-

Appearance: White to off-white crystalline solid.

-

Melting Point:

(Lit. value). -

1H NMR (

):- 7.9 (d, 2H, Ar-H)

- 7.6 (t, 1H, Ar-H)

- 7.5 (t, 2H, Ar-H)

-

4.3 (t, 1H,

-

3.8 (d, 2H,

Troubleshooting Guide

Figure 2: Decision tree for troubleshooting common synthesis issues.

Safety & Handling (HSE)

Phenacyl Bromide is a potent lachrymator (tear gas agent).

-

Engineering Controls: All weighing and transfers must be performed in a functioning chemical fume hood.

-

Decontamination: Spills should be treated immediately with a solution of 10% sodium thiosulfate or sodium bisulfite to quench the alkylating agent.

-

PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

References

-

Reddy, D. B., et al. (1992).[1] Regioselective reactions of phenacyl bromide with active methylene compounds. Indian Journal of Chemistry, Section B.

-

BenchChem. (2025).[2][3] A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides.

-

Organic Syntheses. Phenacyl Bromide Preparation (Precursor Reference). Coll. Vol. 2, p.480 (1943).

-

TCI Chemicals. Safety Data Sheet: Phenacyl Bromide.

Sources

Application Notes & Protocols: Leveraging 2-Phenacylpropanedinitrile in Knoevenagel Condensation for Advanced Synthesis

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic use of 2-phenacylpropanedinitrile as a potent active methylene compound in the Knoevenagel condensation reaction. We delve into the mechanistic underpinnings, provide detailed and validated experimental protocols, and explore the vast applications of the resulting α,β-unsaturated products in medicinal chemistry and materials science. This guide emphasizes the causality behind procedural choices, ensuring protocols are robust, reproducible, and grounded in established chemical principles.

Foundational Principles: The Knoevenagel Condensation and the Role of 2-Phenacylpropanedinitrile

The Knoevenagel condensation is a cornerstone of synthetic organic chemistry, renowned for its efficacy in forming carbon-carbon double bonds.[1][2] The reaction is a modification of the aldol condensation, involving the nucleophilic addition of a carbanion from an "active methylene" compound to a carbonyl group (typically an aldehyde or ketone), followed by a dehydration step to yield a conjugated product.[3] Its versatility has made it indispensable for synthesizing a wide array of fine chemicals, functional polymers, and crucial pharmaceutical intermediates.[1][2][4]

2-Phenacylpropanedinitrile emerges as a superior active methylene reactant for this transformation. Its structure features a central methylene carbon flanked by two powerful electron-withdrawing nitrile (-CN) groups and a phenacyl group. This unique substitution pattern significantly increases the acidity of the methylene protons, facilitating their abstraction by even a weak base to form a highly stabilized carbanion. This enhanced reactivity allows for milder reaction conditions and often prevents undesirable side reactions like the self-condensation of the aldehyde partner.[3][5] The presence of the phenacyl moiety also introduces a valuable synthetic handle and can influence the physicochemical properties and biological activity of the final products.

The Reaction Mechanism: A Stepwise Analysis

The efficacy of the Knoevenagel condensation hinges on a well-defined, base-catalyzed pathway. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting.

-

Carbanion Formation: A base abstracts an acidic proton from the α-carbon of 2-phenacylpropanedinitrile, creating a resonance-stabilized carbanion. The choice of a weak base (e.g., piperidine, ammonium acetate) is a deliberate strategy to prevent the competitive self-condensation of the aldehyde reactant.[3]

-

Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone.[6] This forms a tetrahedral intermediate.

-

Protonation: The intermediate is protonated by the conjugate acid of the base, yielding an aldol-type addition product.

-

Dehydration: A final dehydration step, often facilitated by the catalyst and mild heating, eliminates a molecule of water to form the thermodynamically stable α,β-unsaturated product.[3][5]

// Invisible edges for layout Carbanion -> Carbanion_ref [style=invis]; Intermediate -> Intermediate_ref [style=invis]; } .enddot Caption: The Base-Catalyzed Knoevenagel Condensation Mechanism.

Experimental Protocols and Methodologies

The trustworthiness of any protocol lies in its reproducibility and clarity. The following sections provide detailed, step-by-step procedures for conducting the Knoevenagel condensation with 2-phenacylpropanedinitrile, adaptable for various substrates and scales.

General Workflow: A Self-Validating System

The experimental design incorporates checkpoints for reaction monitoring and ensures high purity of the final product through straightforward purification steps.

// Nodes A [label="1. Reagent Preparation\n- Aldehyde (1.0 eq)\n- 2-Phenacylpropanedinitrile (1.0 eq)\n- Catalyst (0.1 eq)\n- Solvent"]; B [label="2. Reaction Setup\n- Combine reactants in flask\n- Stir at specified temperature"]; C [label="3. Reaction Monitoring\n- Thin Layer Chromatography (TLC)\n- Check for consumption of starting material"]; D [label="4. Work-up\n- Filter to remove catalyst (if heterogeneous)\n- Evaporate solvent under reduced pressure"]; E [label="5. Purification\n- Recrystallization from suitable solvent\n(e.g., Ethanol, Ethyl Acetate/Hexane)"]; F [label="6. Characterization\n- NMR, FT-IR, Mass Spec\n- Melting Point, Yield Calculation"];

// Edges A -> B [color="#EA4335"]; B -> C [color="#FBBC05"]; C -> D [label="Reaction Complete", fontcolor="#5F6368", color="#34A853"]; D -> E [color="#4285F4"]; E -> F [color="#EA4335"]; } .enddot Caption: Standard Experimental Workflow for Knoevenagel Condensation.

Protocol I: Ammonium Acetate Catalyzed Synthesis under Sonication

This protocol leverages the efficiency of sonication for rapid, room-temperature synthesis, aligning with green chemistry principles by minimizing energy consumption and reaction time.[7]

-

Materials:

-

Aromatic Aldehyde (e.g., Benzaldehyde): 10 mmol, 1.0 eq.

-

2-Phenacylpropanedinitrile: 10 mmol, 1.0 eq.

-

Ammonium Acetate: 1 mmol, 0.1 eq. (catalytic amount)

-

Ethanol (optional, for difficult-to-dissolve solids): 5 mL

-

Ultrasonic Bath or Probe Sonicator

-

-

Procedure:

-

In a 50 mL round-bottom flask or beaker, combine the aromatic aldehyde (10 mmol) and 2-phenacylpropanedinitrile (10 mmol).

-

Add a catalytic amount of ammonium acetate (approx. a pinch or 1 mmol).

-

If reactants are solid, add a minimal amount of ethanol to create a slurry.

-

Submerge the flask in an ultrasonic bath at room temperature.

-

Sonicate the mixture for 10-30 minutes. The reaction progress can be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).[7]

-

Upon completion (disappearance of the aldehyde spot on TLC), add 20 mL of cold water to the mixture. The product will typically precipitate as a solid.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Purify the product by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/n-hexane mixture.[7]

-

Dry the purified crystals, weigh them to determine the yield, and characterize (NMR, IR, melting point).

-

Protocol II: Heterogeneous Catalysis under Solvent-Free Conditions

This method is advantageous for its simplicity, ease of catalyst recovery, and environmental friendliness.[8] Alum (potassium aluminum sulfate) is an inexpensive, non-toxic, and effective catalyst.[8]

-

Materials:

-

Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde): 5 mmol, 1.0 eq.

-

2-Phenacylpropanedinitrile: 5 mmol, 1.0 eq.

-

Alum (KAl(SO₄)₂·12H₂O): 0.5 mmol, 10 mol%

-

Mortar and Pestle (optional, for grinding solids)

-

-

Procedure:

-

In a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (5 mmol), 2-phenacylpropanedinitrile (5 mmol), and alum (0.5 mmol). If reactants are solids, they can be gently ground together in a mortar before being transferred to the flask.

-

Heat the solvent-free mixture to 80°C with vigorous stirring.[8]

-

Maintain the temperature and continue stirring for 30-60 minutes. Monitor the reaction by TLC. Electron-deficient aldehydes tend to react faster and give higher yields.[8]

-

After the reaction is complete, cool the mixture to room temperature. The product will solidify.

-

Add 15 mL of ethanol and stir to dissolve the product, leaving the solid alum catalyst behind.

-

Filter the mixture to remove the catalyst. The alum can be washed with ethanol, dried, and reused.

-

Evaporate the ethanol from the filtrate under reduced pressure to obtain the crude product.

-

Purify by recrystallization as described in Protocol 2.2.

-

Data Presentation and Substrate Scope

The choice of aldehyde substrate significantly impacts reaction outcomes. The table below summarizes expected results based on the electronic nature of the aromatic aldehyde, drawing parallels from studies on similar active methylene compounds.[8]

| Aldehyde Substrate | Substituent Type | Expected Reaction Time | Expected Yield | Causality & Expert Insight |

| 4-Nitrobenzaldehyde | Strong Electron-Withdrawing | Shorter (e.g., < 30 min) | Excellent (>90%) | The -NO₂ group makes the carbonyl carbon more electrophilic, accelerating the initial nucleophilic attack. |

| 4-Chlorobenzaldehyde | Electron-Withdrawing | Short (e.g., 30-45 min) | High (85-95%) | Halogens inductively withdraw electron density, enhancing reactivity compared to unsubstituted benzaldehyde.[8] |

| Benzaldehyde | Neutral | Moderate (e.g., 45-60 min) | Good (80-90%) | Serves as the benchmark for comparing the effects of other substituents. |

| 4-Methylbenzaldehyde | Electron-Donating | Longer (e.g., 60-90 min) | Moderate (70-85%) | The methyl group donates electron density, slightly deactivating the carbonyl group towards nucleophilic attack. |

| 4-Methoxybenzaldehyde | Strong Electron-Donating | Longest (e.g., > 90 min) | Lower (60-75%) | The potent electron-donating nature of the methoxy group significantly reduces the electrophilicity of the carbonyl carbon, slowing the reaction. |

Applications in Drug Discovery and Materials Science

The products derived from the Knoevenagel condensation of 2-phenacylpropanedinitrile are not merely chemical curiosities; they are valuable scaffolds for creating molecules with significant biological activity and advanced material properties.

-

Anticancer Agents: Benzylidenemalononitrile derivatives, the class of compounds produced by this reaction, have shown promising antineoplastic and antitumoral activities.[7][9] They serve as key intermediates for synthesizing more complex heterocyclic systems that can target various cancer pathways.[4]

-

Antimicrobial Compounds: Research has demonstrated the antifungal and antibacterial efficacy of these compounds, making them attractive leads for the development of new anti-infective agents.[7]

-

Functional Materials: The resulting α,β-unsaturated dinitrile structure is a Michael acceptor, allowing for subsequent conjugate addition reactions. This reactivity can be exploited to synthesize functional polymers, dyes, and other advanced materials.

References

-

ResearchGate. (2025). Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. Available from: [Link]

-

Taylor & Francis Online. (n.d.). Full article: Knoevenagel reaction: alum-mediated efficient green condensation of active methylene compounds with arylaldehydes. Available from: [Link]

-

ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with malononitrile over heteropolyacids. Available from: [Link]

-

Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Available from: [Link]

- Google Patents. (n.d.). EP3433231A1 - Preparation of 2-cyclohexyliden-2-phenyl acetonitrile and odoriferous structural analogs thereof.

-

ResearchGate. (n.d.). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. Available from: [Link]

-

National Institutes of Health (NIH). (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. Available from: [Link]

-

ResearchGate. (n.d.). Knoevenagel condensation of p-Br-benzaldehyde and malononitrile. Available from: [Link]

-

Reddit. (2015). Knoevenagel Condensation mechanism?. Available from: [Link]

-

Progress in Chemical and Biochemical Research. (2019). Tandem Knoevenagel-Michael-cyclocondensation reaction of malononitrile, various aldehydes and barbituric acid derivative. Available from: [Link]

-

MDPI. (n.d.). A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. Available from: [Link]

-

Quora. (2024). How does the Knoevenagel condensation of perillaldehyde and malononitrile occur?. Available from: [Link]

-

Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Available from: [Link]

-

Journal of Advanced Scientific Research. (2022). recent developments in knoevenagel condensation reaction: a review. Available from: [Link]

-

The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). Available from: [Link]

-

YouTube. (2023). Knoevenagel condensation. Available from: [Link]

-

PubMed. (2016). Phase I Metabolic Stability and Electrophilic Reactivity of 2-Phenylaminophenylacetic Acid Derived Compounds. Available from: [Link]

-

ResearchGate. (n.d.). Catalysts used for Knoevenagel condensation. Available from: [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Available from: [Link]

-

Synthesis and cytotoxicity of substituted ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates. (n.d.). Available from: [Link]

-

MDPI. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Available from: [Link]

-

ResearchGate. (n.d.). Stability and reactivity of the benzyl and tropylium cations in the gas phase. Available from: [Link]

-

ResearchGate. (n.d.). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Available from: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. orientjchem.org [orientjchem.org]

- 7. bhu.ac.in [bhu.ac.in]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of 2-Phenacylpropanedinitrile (Phenacylmalononitrile)

[1][2]

PART 1: STRATEGIC CONTEXT & CHEMICAL UTILITY

2-Phenacylpropanedinitrile (Ph-CO-CH

Key Applications

-

Cyclopentene Synthesis: Used in base-promoted [3+2] cycloadditions with electron-deficient alkynes or nitroolefins to generate highly substituted cyclopentenes and spiro-compounds.

-

Heterocycle Formation: Serves as a precursor for 2-aminopyrans, pyridines, and pyrroles via multicomponent reactions (MCRs).

-

Drug Discovery: The resulting scaffolds are frequently screened for biological activity, including antimicrobial and anticancer properties.

Mechanistic Rationale

The synthesis relies on the alkylation of an active methylene compound . Malononitrile (pK

Critical Safety Advisory: The starting material, Phenacyl Bromide (2-Bromoacetophenone) , is a potent lachrymator (riot control agent "CN").

-

Engineering Controls: All operations must be performed in a certified, high-efficiency chemical fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

-

Decontamination: Have a solution of 10% aqueous sodium bisulfite or similar neutralizing agent ready to degrade any spills of the bromoketone.

PART 2: TECHNICAL PROTOCOL

Reaction Scheme

Materials

-

Substrate: Phenacyl bromide (2-Bromoacetophenone) [CAS: 70-11-1]

-

Nucleophile: Malononitrile [CAS: 109-77-3]

-

Base: Sodium Hydride (60% dispersion in oil) OR Potassium Carbonate (anhydrous)

-

Solvent: Tetrahydrofuran (THF, anhydrous) or Acetonitrile (MeCN)

Method A: Sodium Hydride (Kinetic Control)

Best for high purity and rapid conversion.

-

Enolate Formation:

-

In a flame-dried 3-neck round-bottom flask equipped with a nitrogen inlet and magnetic stir bar, suspend Sodium Hydride (1.1 equiv) in anhydrous THF (10 mL/g substrate) at 0°C.

-

Add Malononitrile (1.0 equiv) dropwise as a solution in THF. Evolution of H

gas will be observed. Stir for 30 minutes at 0°C to ensure complete formation of the sodium malononitrile enolate.

-

-

Alkylation:

-

Add Phenacyl Bromide (1.0 equiv) solution in THF dropwise to the enolate mixture at 0°C.

-

Note: Slow addition prevents poly-alkylation and controls the exotherm.

-

Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of phenacyl bromide.

-

-

Quenching & Workup:

-

Cool the mixture to 0°C and carefully quench with saturated aqueous NH

Cl . -

Extract the aqueous layer with Ethyl Acetate (3x) .

-

Wash the combined organic phases with brine, dry over anhydrous Na

SO

-

-

Purification:

-

The crude solid is typically recrystallized from Ethanol or Ethanol/Water to yield 2-phenacylpropanedinitrile as white to pale yellow crystals (mp 95–98°C).

-

Method B: Potassium Carbonate (Thermodynamic/Mild)

Best for scale-up and avoiding pyrophoric reagents.

-

Procedure:

-

Dissolve Phenacyl Bromide (1.0 equiv) and Malononitrile (1.1 equiv) in Acetonitrile or Ethanol .

-

Add solid Potassium Carbonate (1.5 equiv) or Sodium Acetate (buffered conditions).

-

Stir at room temperature for 4–12 hours. The product often precipitates directly from the reaction mixture upon addition of water.

-

Filtration: Filter the solid, wash with cold water (to remove inorganic salts), and recrystallize as above.

-

PART 3: VISUALIZATION

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 2-phenacylpropanedinitrile via base-mediated alkylation.

References

-

Beilstein Journal of Organic Chemistry. "Molecular diversity of the base-promoted reaction of phenacylmalononitriles with dialkyl but-2-ynedioates." Beilstein J. Org. Chem.2013 , 9, 2358–2366. Link

-

National Institutes of Health (NIH). "Synthesis and cytotoxicity of substituted ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates." J. Med. Chem.1992 , 35(23), 4455–4463. Link

-

BenchChem. "An In-Depth Technical Guide to the Synthesis of Acetylmalononitrile" (Analogous Methodology). Link

-

NOAA CAMEO Chemicals. "Phenacyl Bromide: Chemical Data and Safety Sheet." Link

Sources

- 1. Molecular diversity of the base-promoted reaction of phenacylmalononitriles with dialkyl but-2-ynedioates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Molecular diversity of the base-promoted reaction of phenacylmalononitriles with dialkyl but-2-ynedioates [beilstein-journals.org]

- 3. benchchem.com [benchchem.com]

Application Note: Strategic Utilization of 2-Phenacylpropanedinitrile in Heterocyclic Synthesis

Abstract & Strategic Significance

2-Phenacylpropanedinitrile (CAS: 14476-72-3), also known as phenacylmalononitrile , represents a "privileged scaffold" in modern drug discovery. Its trifunctional architecture—comprising a ketone electrophile, a gem-dinitrile moiety, and a highly acidic

This Application Note provides a rigorous technical guide to the synthesis, mechanistic behavior, and application of this intermediate. Unlike generic reagents, 2-phenacylpropanedinitrile serves as a linchpin for accessing pyridazines, pyrroles, and functionalized cyclopentenes —pharmacophores frequently observed in kinase inhibitors and antiviral agents.

Core Synthesis Protocol: Preparation of 2-Phenacylpropanedinitrile

Before exploring downstream applications, high-purity starting material is required. The following protocol is optimized for yield and scalability, minimizing the formation of bis-alkylated byproducts.

Mechanism of Formation

The reaction proceeds via an

Experimental Protocol

Reagents:

-

Malononitrile (1.0 eq)

-

Phenacyl Bromide (1.0 eq)

-

Potassium Hydroxide (KOH) or Potassium Carbonate (

) -

Solvent: Ethanol (Absolute)[2]

Step-by-Step Procedure:

-

Preparation: Dissolve Malononitrile (6.6 g, 100 mmol) and Phenacyl Bromide (19.9 g, 100 mmol) in Ethanol (150 mL).

-

Cooling: Cool the solution to 0°C in an ice bath to suppress side reactions (dimerization).

-

Basification: Add KOH (8.4 g, 150 mmol) dissolved in minimal ethanol dropwise over 30 minutes. Critical: Rapid addition causes exotherms that favor bis-alkylation.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. Monitor via TLC (EtOAc:Petroleum Ether 1:1).[3]

-

Quenching: Pour the reaction mixture into crushed ice-water (500 mL) containing dilute HCl (to pH ~4).

-

Isolation: Filter the resulting white precipitate.

-

Purification: Recrystallize from Ethanol.

-

Expected Yield: 85%

-

Melting Point: 160–162°C[3]

-

QC Check: IR

: 2211 (

-

Reaction Mechanisms & Divergent Pathways

The utility of 2-phenacylpropanedinitrile lies in its ability to selectively react at the carbonyl or the nitrile depending on conditions.

Pathway A: Synthesis of Pyridazines and Pyrazolopyridazines

Relevance: Antitumor and antihypertensive scaffolds.

Mechanism:

-

Hydrazone Formation: Hydrazine acts as a nucleophile, attacking the ketone carbonyl to form a hydrazone intermediate.

-

Intramolecular Cyclization: The terminal nitrogen of the hydrazone attacks one of the nitrile carbons (Pinner-like reaction).

-

Tautomerization: The resulting imine tautomerizes to the stable amino-pyridazine system.

Protocol Variation (Solvent Effects):

-

Condition A (Ethanol, RT): Yields Dihydropyridazine .[3]

-

Condition B (Ethanol, Reflux): Promotes a second condensation if excess hydrazine is present, yielding fused Pyrazolo[3,4-c]pyridazine .

Pathway B: Carbocyclic Annulation (Cyclopentenes)

Relevance: Complex core synthesis via [3+2] cycloaddition.

Mechanism: Reacting 2-phenacylpropanedinitrile with electron-deficient alkynes (e.g., dialkyl but-2-ynedioates) in the presence of TBAB (Tetrabutylammonium bromide) triggers a cascade:

-

Michael Addition: The malononitrile carbanion attacks the alkyne.

-

Cyclization: The resulting vinyl anion attacks the ketone carbonyl.

-

Result: Highly functionalized cyclopent-2-en-1-ol derivatives.

Pathway C: Pyrrole Synthesis via Enaminones

Mechanism: Reaction with DMF-DMA (Dimethylformamide dimethyl acetal) yields an enaminone intermediate.[3] Subsequent treatment with ammonium acetate replaces the dimethylamine group and cyclizes onto the nitrile, forming 3-cyanopyrroles .

Visualizing the Pathways

The following diagram maps the divergent reactivity of the scaffold, providing a decision tree for synthetic planning.

Figure 1: Divergent synthetic pathways from the 2-phenacylpropanedinitrile scaffold.

Detailed Mechanistic Flow: Hydrazine Cyclization

Understanding the competition between the ketone and nitrile electrophiles is crucial for controlling selectivity.

Figure 2: Step-wise mechanism for the formation of aminopyridazines.

Quantitative Data Summary

| Reaction Pathway | Reagent/Catalyst | Key Intermediate | Primary Product | Typical Yield |

| Synthesis | KOH / EtOH | Enolate anion | 2-Phenacylpropanedinitrile | 85% |

| Pathway A | Hydrazine (RT) | Hydrazone | Dihydropyridazine | 70-80% |

| Pathway A2 | Hydrazine (Reflux) | Hydrazone | Pyrazolo[3,4-c]pyridazine | 60-75% |

| Pathway B | Alkyne / TBAB | Vinyl anion | Functionalized Cyclopentene | 80-92% |

| Pathway C | DMF-DMA | Enaminone | Aminopyrrole | 65-75% |

References

-

Synthesis & Protocol Validation: El-Nagdy, S. et al.[4] "Synthesis of 2-(2-oxo-2-phenylethyl)malononitrile." Molecules, 2011.

-

Cyclopentene Annulation: Zou, Y. et al. "Molecular diversity of the base-promoted reaction of phenacylmalononitriles with dialkyl but-2-ynedioates." Beilstein Journal of Organic Chemistry, 2013.

-

Hydrazine Reactivity Reinvestigation: Fahmy, S.M. et al. "Reinvestigation of the Reaction of Phenacylmalononitrile with Hydrazines." Journal of Heterocyclic Chemistry, 2015.

-

Multicomponent Heterocycle Synthesis: Sheibani, H. et al. "Three-component reaction of malononitrile, aldehydes and phenolic β-naphthol in the presence of MgO."[5] Catalysis Communications, 2018.

Sources

- 1. 2-(2-OXO-2-PHENYLETHYL)MALONONITRILE | 14476-72-3 | Benchchem [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Application Note: Derivatization of 2-Phenacylpropanedinitrile for Biological Screening

[1]

Introduction & Scientific Rationale

2-Phenacylpropanedinitrile (Ph-CO-CH

In drug development, this scaffold is a gateway to nitrogen-containing heterocycles (via reaction with binucleophiles like hydrazines) and oxygen-containing heterocycles (via condensation with aldehydes).[1] These derivatives frequently exhibit potent antimicrobial , anti-inflammatory , and cytotoxic activities.[1]

Key Derivatization Pathways

This guide focuses on two high-value synthetic streams:

-

Pathway A (Nitrogen Insertion): Cyclocondensation with hydrazines to yield Aminopyrazoles .[1] These mimics of pyrimidine bases are often explored as kinase inhibitors.[1]

-

Pathway B (Oxygen Cyclization): Knoevenagel condensation followed by intramolecular cyclization to yield 2-Aminofurans .[1] These are valuable for their DNA-binding properties.[1]

Synthetic Protocols

Pathway A: Synthesis of 3,5-Diamino-4-phenylpyrazole Derivatives

This protocol utilizes the electrophilic nature of the nitrile groups and the ketone to form a pyrazole core.[1]

Mechanism: The hydrazine attacks the ketone (forming a hydrazone intermediate) and subsequently attacks one of the nitrile groups, leading to cyclization and tautomerization.

Materials:

-

2-Phenacylpropanedinitrile (1.0 equiv)[1]

-

Hydrazine hydrate (99%) or Phenylhydrazine (1.2 equiv)[1]

-

Catalyst: Glacial Acetic Acid (catalytic amount)[1]

Protocol:

-

Dissolution: Dissolve 2-phenacylpropanedinitrile (5 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

-

Addition: Add hydrazine hydrate (6 mmol) dropwise at room temperature. Add 2-3 drops of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (78°C) with magnetic stirring for 4–6 hours. Monitor progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1).[1] Look for the disappearance of the starting material spot.

-

Precipitation: Cool the reaction mixture to room temperature and then pour onto crushed ice (50 g).

-

Isolation: Filter the resulting precipitate under vacuum. Wash with cold water (3 x 10 mL) to remove excess hydrazine.[1]

-

Purification: Recrystallize the crude solid from hot ethanol to yield pure pyrazole derivative.

Data Checkpoint:

-

IR: Disappearance of C=O stretch (~1680 cm

) and one CN stretch.[1] Appearance of NH/NH

Pathway B: Synthesis of Polysubstituted Furans via Knoevenagel/Cyclization

This protocol exploits the acidity of the methine proton (-CH-) to react with an aldehyde, followed by attack of the enolate oxygen on the nitrile.

Materials:

-

2-Phenacylpropanedinitrile (1.0 equiv)[1]

-

Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde) (1.0 equiv)[1]

-

Base: Morpholine or Piperidine (catalytic)[1]

Protocol:

-

Mixing: Combine 2-phenacylpropanedinitrile (5 mmol) and the aromatic aldehyde (5 mmol) in ethanol (15 mL).

-

Catalysis: Add morpholine (0.5 mL) dropwise.

-

Reaction: Stir at room temperature for 30 minutes, then reflux for 2 hours.

-

Work-up: Cool to room temperature. If a solid precipitates, filter it.[1] If not, pour into ice-water acidified with HCl (pH 4) to induce precipitation.[1]

-

Purification: Recrystallize from ethanol/DMF mixtures.

Biological Screening Protocols

Once derivatized, the library must be screened for biological activity.[1] We focus on Cytotoxicity (Cancer) and Antimicrobial efficacy.[1]

Stock Solution Preparation[1]

-

Solvent: DMSO (Dimethyl sulfoxide).[1]

-

Concentration: Prepare 10 mM stock solutions.

-

Storage: -20°C. Avoid repeated freeze-thaw cycles.

-

QC: Ensure no precipitation occurs upon dilution into culture media (final DMSO concentration < 0.5%).

In Vitro Cytotoxicity Assay (MTT Protocol)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[1]

Reagents:

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).[1]

-

Cell Lines: MCF-7 (Breast), HepG2 (Liver), HEK293 (Normal control).[1]

Workflow:

-

Seeding: Seed cells in 96-well plates (5,000–10,000 cells/well) in 100 µL media. Incubate for 24h at 37°C/5% CO

. -

Treatment: Add 100 µL of serial dilutions of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM). Include Doxorubicin as a positive control and 0.5% DMSO as a vehicle control.[1]

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 4 hours.

-

Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve purple formazan crystals.[1]

-

Measurement: Read absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate % Cell Viability:

Antimicrobial Susceptibility (Broth Microdilution)

Organisms: S. aureus (Gram+), E. coli (Gram-).[1]

Workflow:

-

Inoculum: Adjust bacterial suspension to 0.5 McFarland standard (~1.5 x 10

CFU/mL). Dilute 1:100. -

Plate Prep: In a 96-well plate, dispense 100 µL Mueller-Hinton Broth.

-

Dilution: Perform 2-fold serial dilutions of the test compound (starting at 256 µg/mL).

-

Inoculation: Add 100 µL of bacterial suspension to each well.

-

Incubation: 16–20 hours at 37°C.

-

Readout: The MIC (Minimum Inhibitory Concentration) is the lowest concentration with no visible growth (turbidity).[1]

Data Presentation & Visualization

Derivatization Pathways Diagram

The following diagram illustrates the divergent synthesis pathways from the parent scaffold.

Caption: Divergent synthetic pathways for 2-phenacylpropanedinitrile yielding pyrazoles (A) and furans (B).

Screening Workflow Diagram

Logical flow for biological validation.

Caption: Parallel biological screening workflow for cytotoxicity (MTT) and antimicrobial activity (MIC).

Summary of Expected Data

| Compound Class | Target Activity | Key Structural Feature | Expected IC |

| Aminopyrazoles | Antimicrobial / Kinase Inhibition | Pyrazole N-N bond, free NH | 5 – 50 µM (Cancer) / 16 – 64 µg/mL (Bacteria) |

| Aminofurans | DNA Binding / Cytotoxicity | Furan oxygen, Nitrile group | 1 – 20 µM (Cancer) |

References

-

Synthesis of Pyrazoles: El-Saghier, A. M. M., & Khodairy, A. (2000).[1] New synthetic approaches to condensed pyrazoles: The reaction of phenacylmalononitrile with hydrazines. Phosphorus, Sulfur, and Silicon and the Related Elements, 160(1), 105-119.[1] Link[1]

-

Multicomponent Reactions (Pyrans): Shestopalov, A. M., et al. (2004).[1] One-step synthesis of substituted 2-amino-4H-pyrans and 2-amino-3-cyanopyridines.[1][5] Russian Chemical Bulletin, 53, 226-231.[1] Link

-

MTT Assay Protocol: Riss, T. L., et al. (2013).[1] Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] Link

-

Antimicrobial Screening: Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016).[1] Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.[1] Link

-

Phenacylmalononitrile Reactivity: Fadda, A. A., et al. (2012).[1] Synthesis and antimicrobial activity of some new pyrazole, fused pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]pyridine derivatives.[1] American Journal of Organic Chemistry, 2(2), 19-27.[1] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. benchchem.com [benchchem.com]

- 4. sciforum.net [sciforum.net]

- 5. Highly efficient organocatalytic synthesis of diverse and densely functionalized 2-amino-3-cyano-4H-pyrans under mechanochemical ball milling - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Scale-up synthesis of 2-Phenacylpropanedinitrile for laboratory use

Abstract & Strategic Value

2-Phenacylpropanedinitrile (also known as phenacylmalononitrile or 2-(2-oxo-2-phenylethyl)malononitrile) is a critical C-alkylated intermediate used in the synthesis of bioactive heterocycles, including pyrroles, furans, and pyridines [1]. While the synthesis appears deceptively simple on paper—a nucleophilic substitution between malononitrile and phenacyl bromide—scale-up efforts often fail due to three specific pitfalls: uncontrolled exotherms , bis-alkylation (geminal coupling), and epoxide formation [2].

This application note provides a robust, scalable protocol designed to suppress side reactions through strict kinetic control. Unlike standard academic procedures that rely on flash chromatography, this workflow utilizes a crystallization-driven isolation strategy suitable for multi-gram to kilogram scales.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the

Key Mechanistic Challenge:

The product, 2-phenacylpropanedinitrile, still possesses an acidic proton at the

Mechanistic Pathway (Graphviz)

Figure 1: Reaction mechanism highlighting the primary pathway and the risk of bis-alkylation (dashed red line) if stoichiometry is uncontrolled.

Scale-Up Strategy: The "Inverse Addition" Protocol

To mitigate the risks identified above, this protocol deviates from standard "dump-and-stir" methods. We employ a semi-batch inverse addition strategy.

Critical Process Parameters (CPPs)

| Parameter | Specification | Rationale |

| Base Selection | Potassium Carbonate ( | Milder than NaH/NaOEt; prevents epoxide side-reactions common with alkoxides [2]. |

| Solvent | Acetonitrile (MeCN) | Polar aprotic; enhances nucleophilicity of the anion while allowing easy removal (low BP). |

| Stoichiometry | Malononitrile (1.2 eq) | Excess nucleophile ensures that any formed enolate encounters unreacted malononitrile rather than product, suppressing bis-alkylation. |

| Temperature | 0°C | Initial cooling controls the exotherm during the critical addition phase. |

| Addition Rate | < 5 mL/min | Keeps the instantaneous concentration of phenacyl bromide low (Kinetic Control). |

Detailed Experimental Protocol

Target Scale: 50 g Output Safety Warning: Phenacyl bromide is a severe lachrymator and skin corrosive (Category 1B) [3]. All operations must be performed in a properly functioning fume hood. Wear double nitrile gloves and a face shield.

Step 1: Reactor Setup and Enolate Formation

-

Equip a 1 L 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel.

-

Charge the flask with Malononitrile (22.0 g, 0.33 mol, 1.2 eq) and Acetonitrile (300 mL) .

-

Add Potassium Carbonate (anhydrous, 45.6 g, 0.33 mol, 1.2 eq) in a single portion.

-

Note: The mixture will be a slurry. High-torque stirring is required.

-

-

Stir at Room Temperature (RT) for 30 minutes to ensure deprotonation initiation.

-

Cool the reaction mixture to 0–5°C using an ice/water bath.

Step 2: Controlled Electrophile Addition

-

Dissolve Phenacyl Bromide (55.0 g, 0.276 mol, 1.0 eq) in Acetonitrile (100 mL) in a separate beaker. Transfer this solution to the addition funnel.

-

Expert Tip: Phenacyl bromide creates powerful tear gas vapors. Handle the solid only in the hood. Clean spills immediately with 10% aqueous sodium thiosulfate.

-

-

Add the Phenacyl Bromide solution dropwise to the reactor over 60 minutes .

-

Constraint: Do not allow the internal temperature to exceed 10°C.

-

-

Once addition is complete, remove the ice bath and allow the reaction to warm to RT. Stir for 3–4 hours.

Step 3: Process Monitoring (IPC)

-

Method: TLC (Silica, 30% EtOAc/Hexanes) or HPLC.

-

Endpoint: Disappearance of Phenacyl Bromide (

). The product appears at-

Self-Validation: If starting material persists after 4 hours, add 0.1 eq of

. Do not add heat, as this promotes dimerization.

-

Step 4: Workup and Isolation

-

Filter the reaction mixture through a sintered glass funnel (or Celite pad) to remove inorganic salts (

and excess -

Concentrate the filtrate under reduced pressure (Rotavap, 40°C bath) to obtain a viscous orange/brown oil.

-

Crystallization (Crucial for Purity):

-

Dissolve the crude oil in minimal boiling Ethanol (approx. 150 mL) .

-

Slowly add Water until slight turbidity persists (approx. 20–30 mL).

-

Allow the solution to cool slowly to RT with stirring, then chill to 0°C for 2 hours.

-

-

Filter the resulting solid and wash with cold 50% EtOH/Water.

-

Dry in a vacuum oven at 40°C for 12 hours.

Expected Yield: 35–40 g (70–80%) Appearance: Off-white to pale yellow needles. Melting Point: 93–95°C (Lit. value check required for specific polymorph).

Workflow Visualization

Figure 2: Step-by-step scale-up workflow emphasizing the critical cooling and crystallization phases.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield / Complex Mixture | Bis-alkylation occurred. | Ensure Malononitrile is in excess (1.2 eq). Slow down the addition rate of Phenacyl Bromide. |

| Product is Oily/Sticky | Residual solvent or impurities.[1][2] | Use the EtOH/Water recrystallization method. Do not skip the "seeding" step if available. |

| Dark Coloration | Polymerization of Phenacyl Bromide. | Ensure the Phenacyl Bromide solution is fresh. Protect reaction from light. Keep temp < 25°C. |

| Epoxide Formation | Base was too strong (e.g., hydroxide/alkoxide). | Stick to Carbonate bases ( |

References

-

Beilstein Journals. "Molecular diversity of the base-promoted reaction of phenacylmalononitriles." Beilstein J. Org. Chem. Available at: [Link]

-

SciSpace. "Regioselective reactions of phenacyl bromide with active methylene compounds." Indian Journal of Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 2-Phenacylpropanedinitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed framework for the analytical characterization of 2-Phenacylpropanedinitrile (also known as 2-(2-oxo-2-phenylethyl)malononitrile), a molecule of interest in synthetic chemistry and potentially in drug discovery. These application notes delve into the foundational principles and provide robust, step-by-step protocols for the structural elucidation and purity assessment of this compound. We will explore a multi-technique approach encompassing spectroscopic, chromatographic, and thermal analyses, designed to provide a holistic understanding of the molecule's identity, purity, and stability. This document is intended to be a practical resource for researchers, offering not just procedural steps, but also the scientific rationale behind the selection of each analytical technique.

Introduction to 2-Phenacylpropanedinitrile: A Molecule of trifunctional Reactivity

2-Phenacylpropanedinitrile (C₁₁H₈N₂O, Molar Mass: 184.19 g/mol ) is a crystalline solid with a melting point in the range of 148-162 °C[1][2]. Its chemical architecture is notable for the presence of three key reactive sites: an acidic α-carbon on the malononitrile unit, two electrophilic cyano groups, and an electrophilic carbonyl carbon within the phenacyl group[1]. This trifunctional nature makes it a versatile building block in organic synthesis but also necessitates a thorough analytical characterization to ensure its identity and purity, as side reactions and impurities can arise from these reactive centers.

The rigorous characterization of 2-Phenacylpropanedinitrile is paramount for its application in research and development, particularly in the context of drug development where the purity and structural integrity of a compound are non-negotiable. This guide will provide the necessary tools to achieve a comprehensive analytical profile of this molecule.

Strategic Approach to Analysis

A multi-faceted analytical workflow is essential for the comprehensive characterization of 2-Phenacylpropanedinitrile. This approach ensures that all aspects of the molecule's structure and purity are rigorously examined.

Figure 1: A strategic workflow for the synthesis, purification, and comprehensive analytical characterization of 2-Phenacylpropanedinitrile.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques are fundamental to confirming the chemical structure of 2-Phenacylpropanedinitrile. By probing the interactions of the molecule with electromagnetic radiation, we can gain detailed information about its functional groups and connectivity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of the functional groups present in a molecule[3]. For 2-Phenacylpropanedinitrile, the key functional groups to identify are the nitrile (C≡N), carbonyl (C=O), and aromatic (C=C) moieties.

Expected Characteristic FTIR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |

| Nitrile (C≡N) | 2250 - 2200 | The C≡N triple bond stretch is a very characteristic and sharp absorption in this region. |

| Carbonyl (C=O) | 1700 - 1680 | The conjugated ketone carbonyl stretch typically appears in this range. Conjugation with the phenyl ring slightly lowers the frequency compared to a simple aliphatic ketone. |

| Aromatic C=C | 1600 - 1450 | Multiple bands are expected in this region due to the stretching vibrations of the carbon-carbon bonds within the phenyl ring. |

| C-H (Aromatic) | 3100 - 3000 | Stretching vibrations of the C-H bonds on the phenyl ring. |

| C-H (Aliphatic) | 3000 - 2850 | Stretching vibrations of the C-H bonds of the methylene and methine groups. |

Protocol for FTIR Analysis:

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Ensure the ATR crystal is clean before use.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

-

Instrument Parameters:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (to ensure a good signal-to-noise ratio)

-

-

Data Analysis:

-

Acquire the spectrum and perform a background correction.

-

Identify the characteristic absorption bands and compare them with the expected values. The presence of sharp peaks in the nitrile and carbonyl regions, along with the characteristic aromatic absorptions, provides strong evidence for the presence of 2-Phenacylpropanedinitrile.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR should be employed to obtain a complete picture of the carbon-hydrogen framework.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Aromatic Protons (ortho to C=O) | 8.0 - 7.8 | Doublet of doublets | 2H | Deshielded due to the electron-withdrawing effect of the carbonyl group. |

| Aromatic Protons (meta & para) | 7.7 - 7.4 | Multiplet | 3H | Typical chemical shift range for protons on a monosubstituted benzene ring. |

| Methine Proton (-CH) | 4.5 - 4.3 | Triplet | 1H | Shifted downfield due to the proximity of the electron-withdrawing carbonyl and nitrile groups. |

| Methylene Protons (-CH₂) | 3.8 - 3.6 | Doublet | 2H | Coupled to the methine proton. |

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| Carbonyl Carbon (C=O) | 195 - 190 | Characteristic chemical shift for a ketone carbonyl carbon. |

| Aromatic Quaternary Carbon | 135 - 130 | The carbon atom of the phenyl ring attached to the carbonyl group. |

| Aromatic CH Carbons | 130 - 128 | Chemical shifts for the protonated carbons of the phenyl ring. |

| Nitrile Carbons (C≡N) | 115 - 110 | Typical chemical shift range for nitrile carbons. |

| Methine Carbon (-CH) | 45 - 40 | Aliphatic carbon deshielded by adjacent electron-withdrawing groups. |

| Methylene Carbon (-CH₂) | 35 - 30 | Aliphatic carbon adjacent to the methine carbon. |

Protocol for NMR Analysis:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Ensure the sample is fully dissolved.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

-

¹³C NMR:

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

-

Data Analysis:

-

Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and provide further structural insights.

Expected Mass Spectrometric Data:

-

Molecular Ion (M⁺): m/z = 184.19 (for high-resolution MS, the exact mass can be used for molecular formula confirmation).

-

Major Fragmentation Pathways:

-

Loss of the phenacyl group (C₆H₅CO•) to give a fragment at m/z = 79.

-

Cleavage of the C-C bond between the carbonyl group and the methylene group, leading to a benzoyl cation (C₆H₅CO⁺) at m/z = 105.

-

Loss of a nitrile group (•CN) is also possible.

-

Protocol for MS Analysis (using Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Parameters:

-

Infuse the sample solution into the ESI source.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage) to obtain a stable signal.

-

Acquire the mass spectrum in positive ion mode.

-

-

Data Analysis:

-

Identify the molecular ion peak and compare its m/z value with the calculated molecular weight.

-

Analyze the fragmentation pattern to identify characteristic fragment ions that support the proposed structure.

-

Chromatographic Analysis: Assessing Purity and Identifying Impurities

Chromatographic techniques are essential for separating 2-Phenacylpropanedinitrile from any unreacted starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds, making it ideal for the purity assessment of 2-Phenacylpropanedinitrile. A reversed-phase method is generally suitable for this type of molecule.

Protocol for HPLC Analysis:

-

Instrumentation:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water is recommended to ensure good separation of potential impurities with varying polarities. A starting point could be 50:50 acetonitrile:water, with a gradient to 90:10 acetonitrile:water over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: The UV maximum of the phenacyl chromophore should be determined using a UV-Vis spectrophotometer and used for detection (typically around 240-250 nm).

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).

-

Prepare a series of dilutions for linearity assessment.

-

-

Data Analysis:

-

The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

For quantitative analysis, a calibration curve should be constructed using standards of known concentration.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of volatile impurities that may be present in the sample. Given the melting point of 2-Phenacylpropanedinitrile, it may be amenable to GC analysis, but care should be taken to avoid thermal degradation in the injector port.

Protocol for GC-MS Analysis:

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

-

GC Conditions:

-

Injector Temperature: 250 °C (use a split injection to avoid overloading the column).

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute compounds with a range of boiling points.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value that will encompass the molecular ion of the target compound and any expected impurities.

-

-

Data Analysis:

-

Identify the peaks in the total ion chromatogram.

-

Analyze the mass spectrum of each peak to identify the corresponding compound by comparing it to a mass spectral library or by interpreting the fragmentation pattern.

-

Thermal Analysis: Probing Stability and Phase Transitions

Thermal analysis techniques provide valuable information about the thermal stability, melting behavior, and decomposition profile of a material.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and to detect any phase transitions.

Protocol for DSC Analysis:

-

Instrumentation:

-

Differential Scanning Calorimeter.

-

-

Experimental Conditions:

-

Sample Pan: Aluminum pan.

-

Sample Weight: 2-5 mg.

-

Temperature Program: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 25 °C to 200 °C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: Inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

-

-

Data Analysis:

-

The melting point is determined as the onset or peak of the endothermic melting transition. A sharp melting peak is indicative of a pure crystalline compound.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of the compound.

Protocol for TGA Analysis:

-

Instrumentation:

-

Thermogravimetric Analyzer.

-

-

Experimental Conditions:

-

Sample Pan: Platinum or ceramic pan.

-

Sample Weight: 5-10 mg.

-

Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: Inert atmosphere (e.g., nitrogen).

-

-

Data Analysis:

-

The TGA thermogram will show the temperature at which the sample begins to lose mass, indicating the onset of thermal decomposition.

-

Potential Impurities and Their Characterization

The synthesis of 2-Phenacylpropanedinitrile typically involves the reaction of phenacyl halide with malononitrile in the presence of a base. Potential impurities could include:

-

Unreacted Starting Materials: Phenacyl halide and malononitrile.

-

Byproducts of Self-Condensation: The acidic protons of malononitrile and the electrophilic carbonyl of the phenacyl group could lead to self-condensation products under certain conditions.

-

Solvent Residues: Residual solvents from the reaction and purification steps.

These impurities can be detected and identified using the chromatographic and spectroscopic techniques described above. For instance, GC-MS is well-suited for identifying volatile solvent residues, while HPLC-MS can be used to identify and quantify non-volatile impurities.

Data Summary and Interpretation

A comprehensive analytical report for 2-Phenacylpropanedinitrile should consolidate the data from all the techniques employed.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenacylpropanedinitrile

Welcome to the technical support guide for the synthesis of 2-Phenacylpropanedinitrile. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively.

Introduction: The Synthetic Challenge